molecular formula C20H22N2O5S B7540451 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide

Cat. No. B7540451
M. Wt: 402.5 g/mol
InChI Key: DRKBLCZBFBXJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide, also known as BAY 41-2272, is a synthetic organic compound that belongs to the class of sulfonamides. It was first synthesized in the late 1990s by Bayer AG as a potential treatment for pulmonary hypertension. Since then, it has been widely studied for its pharmacological properties and potential therapeutic applications.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells and vasodilation, which can help to reduce blood pressure and improve blood flow.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 has been shown to have a number of biochemical and physiological effects, including:
- Vasodilation: N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 can help to relax blood vessels and improve blood flow, which can be beneficial in the treatment of conditions such as pulmonary hypertension and erectile dysfunction.
- Antiplatelet activity: N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 can help to prevent the formation of blood clots by inhibiting platelet aggregation.
- Anti-inflammatory activity: N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis.
- Anticancer activity: N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 has been investigated for its potential use in cancer therapy, as it has been shown to inhibit angiogenesis and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 in lab experiments is its specificity for sGC, which allows researchers to study the effects of cGMP signaling pathways in a controlled manner. However, one limitation of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 is that it can be difficult to work with due to its low solubility in water and other common solvents.

Future Directions

There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272, including:
- Further investigation of its potential use in the treatment of pulmonary hypertension, particularly in combination with other drugs.
- Studies on its effects on other physiological systems, such as the nervous system and the immune system.
- Development of new formulations or delivery methods to improve its solubility and bioavailability.
- Investigation of its potential use in combination with other drugs for the treatment of cancer.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetonitrile with ethylmagnesium bromide to form 2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with 4-chlorobenzoyl chloride to form N-(2-(3,4-dimethoxyphenyl)ethyl)-4-chlorobenzamide. Finally, the prop-2-ynylsulfonamide group is introduced by reacting the previous intermediate with prop-2-ynylamine and sodium hydride.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 has been extensively studied in the field of cardiovascular research, particularly for its potential use in the treatment of pulmonary hypertension. It has also been investigated for its effects on smooth muscle relaxation, platelet aggregation, and angiogenesis.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-4-12-22-28(24,25)17-8-6-16(7-9-17)20(23)21-13-11-15-5-10-18(26-2)19(14-15)27-3/h1,5-10,14,22H,11-13H2,2-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKBLCZBFBXJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.